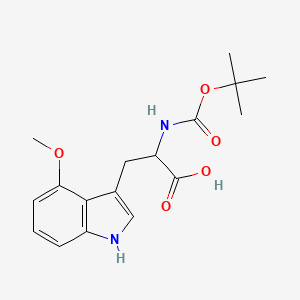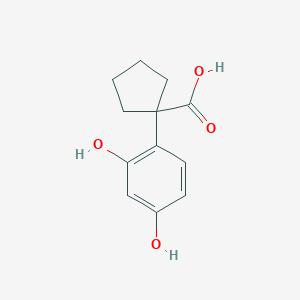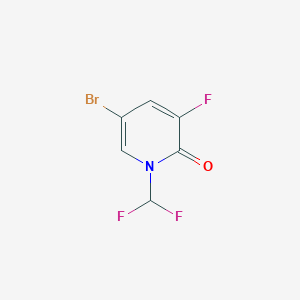
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a pyridinone ring, making it a unique and versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one typically involves multiple steps, including halogenation, fluorination, and cyclization reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as tubular diazotization and reduction reactions are employed to achieve high yields and minimize side reactions . The use of advanced reactors and automation can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The pyridinone ring can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized pyridinones .
Aplicaciones Científicas De Investigación
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and difluoromethyl groups allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- N-(5-Bromo-1-methoxyindol-3-yl)methyl-N’-[4-(trifluoromethyl)phenyl]thiourea
Uniqueness
Compared to similar compounds, 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one stands out due to its unique combination of bromine, fluorine, and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H3BrF3NO |
|---|---|
Peso molecular |
241.99 g/mol |
Nombre IUPAC |
5-bromo-1-(difluoromethyl)-3-fluoropyridin-2-one |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-4(8)5(12)11(2-3)6(9)10/h1-2,6H |
Clave InChI |
OUIMHMGFQCZULW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)N(C=C1Br)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


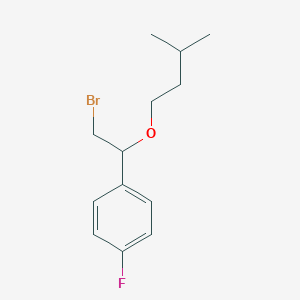
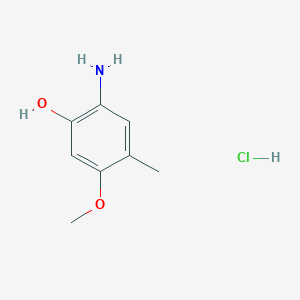
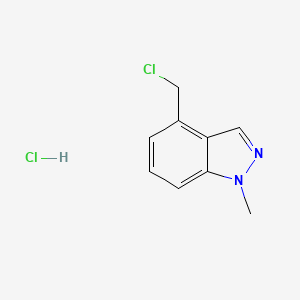

![2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide](/img/structure/B13475443.png)
methyl}piperidine-1-carboxylate](/img/structure/B13475451.png)

![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13475456.png)


